molecular formula C19H21N3O3S2 B2428596 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034374-86-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2428596
CAS RN: 2034374-86-0
M. Wt: 403.52
InChI Key: UYVGBYGSFVQIAK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Evaluation

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds

Research has highlighted the synthesis of heterocyclic compounds with a sulfonamido moiety, aiming to explore their use as antibacterial agents. Some of these compounds have shown high antibacterial activity, suggesting their potential in antibacterial treatment applications (Azab, Youssef, & El-Bordany, 2013).

Synthesis, Anticancer, and Radiosensitizing Evaluation

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizers. Some compounds exhibited higher activity than doxorubicin, indicating their promise in anticancer therapies (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzyme Inhibition

Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Studies have synthesized compounds incorporating pyrazoline and sulfonamide pharmacophores, showing significant inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings suggest potential for treating conditions related to enzyme dysregulation (Ozmen Ozgun et al., 2019).

Antiglaucoma Activity

Synthesis and Antiglaucoma Activity of Pyrazole Derivatives

Pyrazole carboxylic acid derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, relevant to antiglaucoma treatment. The newly synthesized amides showed potent inhibitory activity, surpassing that of traditional inhibitors (Kasımoğulları et al., 2010).

Antioxidant Activity

Design, Synthesis, Biological Evaluation, and Antioxidant Activity

Novel indole derivatives were synthesized to investigate their antioxidant activity. One candidate showed higher antioxidant activity than ascorbic acid, demonstrating the potential of these compounds in combating oxidative stress (Aziz et al., 2021).

Mechanism of Action

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-13-19(18-4-3-11-26-18)14(2)22(21-13)9-8-20-27(23,24)16-5-6-17-15(12-16)7-10-25-17/h3-6,11-12,20H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVGBYGSFVQIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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